molecular formula C14H24N2O3 B14869938 8-Boc-3-(2-amino-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane

8-Boc-3-(2-amino-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B14869938
M. Wt: 268.35 g/mol
InChI Key: JEMFTFCOCDVVMR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-amino-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-amino-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps. One common method includes the protection of the amino group followed by the formation of the bicyclic structure through cyclization reactions. The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(2-amino-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological macromolecules .

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, tert-butyl 3-(2-amino-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-amino-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 3-(2-amino-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate stands out due to its specific bicyclic structure and the presence of both amino and oxo functional groups.

Properties

IUPAC Name

tert-butyl 3-(2-amino-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-10-4-5-11(16)7-9(6-10)8-12(15)17/h9-11H,4-8H2,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMFTFCOCDVVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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